methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by esterification to yield the desired compound. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups at specific positions on the pyrimidine ring.
Scientific Research Applications
Methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s properties make it useful in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acid synthesis enzymes and signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- 2-Thioxopyrimidine derivatives
- Indole derivatives
Highlighting Uniqueness
Methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(7(11)12-2)3-6(10)9-4/h3H,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVELXMGCYDLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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